molecular formula C26H28ClNO B8772869 toremifene

toremifene

Cat. No.: B8772869
M. Wt: 406.0 g/mol
InChI Key: XFCLJVABOIYOMF-UHFFFAOYSA-N
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Description

Toremifene is a selective estrogen receptor modulator (SERM) developed in the 1980s by Farmos (now Orion Pharma) in Finland. It was approved in Finland in 1988 and later in the U.S. in 1997 . Structurally, this compound is a chlorinated derivative of tamoxifen, synthesized via the McMurry reaction involving intermediates 241 and 242 with zinc and titanium tetrachloride, followed by alkylation and sulfonation steps . As a SERM, this compound exerts tissue-specific estrogenic or antiestrogenic effects, inhibiting estrogen receptor (ER)-positive breast cancer growth while preserving bone density and cardiovascular benefits .

Preparation Methods

Historical Development of Toremifene Synthesis

Early synthetic routes for this compound, such as those disclosed in EP95875 and US4696949A, relied on phenol as a starting material . These methods involved sequential acylation, Fries rearrangement, alkylation, and Grignard addition to produce 1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]-1,4-butanediol (Compound 5) . However, elimination of Compound 5 in hydrochloric acid yielded a 1:2–2:1 mixture of Z/E-configuration triaryl butenol (Compound 6), necessitating laborious fractional crystallization to isolate the Z-isomer . This step limited the overall yield to 41% and introduced cyclization by-products (5%) . Subsequent chlorination with thionyl chloride further reduced efficiency.

US5491173A introduced an alternative route using aryl ketone (Compound 7) and phenyl Grignard reagents to form triaryl butanediol . While this method simplified intermediate synthesis, stereoselectivity remained suboptimal. Chinese Patent CN1125716A attempted to improve Z-selectivity by modulating reaction conditions (e.g., lower acid concentration, prolonged reaction time), achieving 60–78% yield with 95% Z-configuration . However, reproducibility issues and scalability challenges persisted .

McMurry Reaction-Based Synthesis: A Paradigm Shift

The CN104230723A patent revolutionized this compound synthesis by leveraging the McMurry reaction to enhance stereoselectivity . This method comprises three stages:

  • McMurry Coupling : Compound B (4-methoxybenzophenone) and Compound C (4-(2-dimethylaminoethoxy)benzaldehyde) undergo titanium chloride-mediated coupling in an aprotic solvent (e.g., tetrahydrofuran) at 60–65°C for 5 hours . The reaction produces Compound D (Z/E ratio >5:1), a triaryl ethylene intermediate .

  • Selective Alkylation : Compound D reacts with 2-dimethylaminoethyl chloride (Compound E) in acetone with potassium carbonate, yielding Compound F via phenolic hydroxyl alkylation .

  • Chlorination : Compound F is treated with thionyl chloride in toluene at 110°C, followed by neutralization and recrystallization to isolate this compound .

Table 1: Key Reaction Parameters in McMurry-Based Synthesis

StepConditionsYieldZ/E Ratio
McMurry CouplingTiCl₄, Zn, THF, 60–65°C, 5 h85–90%>5:1
AlkylationK₂CO₃, acetone, 12 h92–95%
ChlorinationSOCl₂, toluene, 110°C, 1 h94%>99% Z

This route achieves 94% yield in the final chlorination step, with Z-configuration purity exceeding 99% .

Process Optimization and Scalability

Solvent and Stoichiometry

  • McMurry Reaction : A 1:1 molar ratio of Compounds B and C in tetrahydrofuran maximizes coupling efficiency . Excess titanium chloride (3–4 equivalents) ensures complete reduction of ketone intermediates .

  • Chlorination : Toluene (5–30 mL/g of Compound F) optimizes solubility, while a 1:3 molar ratio of Compound F to thionyl chloride drives the reaction to completion .

Purification Strategies

  • Neutralization : Post-chlorination, the reaction mixture is neutralized with sodium hydroxide (pH 9–10) to precipitate impurities .

  • Recrystallization : Ethyl acetate/acetone (1:1) removes residual E-isomers, achieving >99.5% chromatographic purity .

Table 2: Industrial-Scale Synthesis Example (CN104230723A)

ParameterValue
Compound F input110 g (0.28 mol)
Thionyl chloride99.93 g (0.84 mol)
Toluene volume1.1 L
Reaction temperature110°C
Yield103.7 g (94%)

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison (Traditional vs. McMurry-Based)

MetricTraditional RoutesMcMurry Method
Z/E Selectivity1:2–2:1>5:1
Cyclization By-Products5%<0.5%
Overall Yield41% (after crystallization)94%
ScalabilityLimited by fractional crystallizationSuitable for ton-scale

The McMurry approach eliminates low-yield crystallization steps, reducing production costs by ≈30% .

Industrial-Scale Production Considerations

Modern facilities adopt continuous-flow reactors for the McMurry step to enhance heat transfer and reduce titanium chloride waste . Solvent recovery systems (e.g., toluene distillation) align with green chemistry principles, achieving ≥90% solvent reuse . Regulatory-compliant quality control includes:

  • HPLC Purity Testing : Thresholds >99.5% for Z-configuration .

  • Residual Solvent Analysis : Limits <500 ppm for toluene and tetrahydrofuran .

Comparison with Similar Compounds

Toremifene vs. Tamoxifen

Efficacy in Breast Cancer
  • Clinical Outcomes: Ten randomized trials (>5,500 patients) show this compound is non-inferior to tamoxifen in overall survival (OS) and objective response rates. For example, a Japanese study in advanced breast cancer reported similar response rates (26.3% vs. 28.1%) and duration of response (155 vs. 154.5 days) between this compound (40 mg) and tamoxifen (20 mg) . However, recurrence-free survival (RFS) was significantly better with this compound in premenopausal patients (HR = 0.385; p = 0.041) .
Pharmacokinetics
  • This compound and tamoxifen share similar metabolic pathways, with terminal half-lives of 5–6 days. However, this compound’s active metabolite, 4-hydroxythis compound, is detectable only at high doses (200–400 mg/day), unlike tamoxifen’s hydroxylated metabolites .

Table 1: Key Clinical Comparisons Between this compound and Tamoxifen

Parameter This compound (60 mg) Tamoxifen (20 mg) Reference
5-Year OS (Premenopausal) 100% 98.4%
Recurrence-Free Survival HR = 0.385 (p = 0.041) Baseline
Liver Cancer Risk (Rats) None 100% incidence
Endometrial Cancer Risk Lower Higher

This compound vs. Other SERMs

Raloxifene
  • Bone Health: Both drugs improve bone mineral density (BMD) in postmenopausal women, but this compound reduced vertebral fractures by 79.5% in men on androgen deprivation therapy (ADT), comparable to raloxifene’s effects in postmenopausal osteoporosis .
  • Lipid Profile : this compound significantly lowers LDL (−7.0%) and triglycerides (−17.6%) while raising HDL (+7.2%), outperforming tamoxifen and matching raloxifene’s cardioprotective benefits .
Clomiphene

Table 2: Antiviral Activity of this compound vs. Other SERMs

Virus This compound (EC₅₀) Tamoxifen (EC₅₀) Reference
Ebola 11.96 µM Inactive
SARS-CoV-1 11.96 µM Inactive
MERS-CoV 12.91 µM Inactive

Q & A

Q. Basic: What are the primary mechanisms by which toremifene modulates estrogen receptors, and how do these mechanisms influence its therapeutic applications?

Q. Basic: What methodological approaches are standard in assessing this compound's efficacy in clinical trials for breast cancer?

Phase III trials typically employ randomized, double-blind designs comparing this compound to tamoxifen or placebo. Key endpoints include progression-free survival, objective response rate, and adverse event (AE) profiles. Meta-analyses of randomized controlled trials (RCTs) use relative risk (RR) and odds ratios (OR) to compare safety outcomes, such as thromboembolic events (OR = 0.77 for this compound vs. tamoxifen) . Covariates like age, visceral fat, and hormone levels are integrated into generalized linear models (GLM) to control confounding variables .

Q. Advanced: How can researchers address contradictions in safety profiles between this compound and tamoxifen across different clinical studies?

Contradictions arise in hepatotoxicity and thromboembolic risk. For example, while this compound shows lower hepatocarcinogenicity in rats , high doses (200 mg/day) correlate with elevated liver enzyme levels in humans . To resolve discrepancies:

  • Subgroup Analysis : Stratify by dose (e.g., 60 mg vs. 200 mg) and patient demographics (e.g., age <80 years) to identify risk thresholds .
  • Pharmacokinetic Modeling : Assess metabolite profiles (e.g., sulfated 4-hydroxy this compound) to clarify dose-dependent toxicity .
  • Longitudinal Data : Track liver function and thromboembolic events over extended periods, as acute vs. chronic effects may differ .

Q. Advanced: What in vitro and in vivo models are used to evaluate this compound's antiviral properties against Ebola and SARS-CoV-2?

  • Ebola :
    • In vitro : Viral pseudoparticle entry assays and electron density mapping reveal this compound's destabilization of Ebola GP1,2 .
    • In vivo : Mouse survival studies show 50% survival with this compound vs. 10% in controls .
  • SARS-CoV-2 :
    • Molecular Dynamics (MD) Simulations : Predict interactions with 3CLpro and NSP14, though simulations >284 ns show ligand dissociation .
    • Network Medicine : CoV-KGE knowledge graphs identify synergistic pathways (e.g., this compound-melatonin combinations) .

Q. Advanced: In bone health studies, what statistical methods are employed to analyze this compound's impact on fracture risk and BMD?

  • Phase III Trial Design : Randomized, placebo-controlled studies (e.g., NCT00129142) use dual-energy X-ray absorptiometry (DXA) for BMD measurements and Poisson regression for fracture incidence .
  • Post Hoc Analysis : Stratify by age (<80 years) to reveal a 1.5% vertebral fracture rate with this compound vs. 3.9% in placebo (RR = 0.38) .
  • Covariate Adjustment : GLM with repeated measures accounts for variables like serum IGF-I and insulin levels .

Q. Advanced: How does this compound's modulation of IGF-I bioavailability influence metabolic and oncologic outcomes?

This compound increases IGFBP1 by 1.4–1.5-fold, reducing free IGF-I levels, which may inhibit tumor growth in hormone-sensitive cancers (e.g., prostate, breast) . However, diminished IGF-I bioavailability could exacerbate metabolic syndrome in ADT patients. Linear regression models identify fasting insulin as a negative predictor of IGFBP1, suggesting metabolic monitoring is critical .

Q. Advanced: What experimental strategies optimize dose selection for this compound in novel applications (e.g., antiviral therapy)?

  • Dose-Response Curves : In vitro EC50 values (e.g., 10 µM for Ebola inhibition) guide in vivo scaling .
  • Pharmacodynamic Markers : Track viral load reduction (e.g., RT-qPCR for SARS-CoV-2) and host protein interactions (e.g., spike glycoprotein binding) .
  • Adaptive Trial Designs : Use Bayesian methods to adjust doses based on interim efficacy/safety data (e.g., NCT04531748 for COVID-19) .

Properties

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

IUPAC Name

2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3

InChI Key

XFCLJVABOIYOMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

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